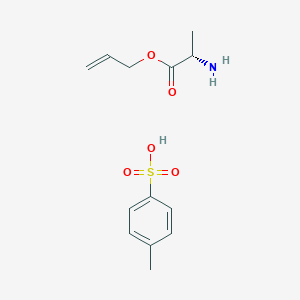

(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate

描述

(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate (CAS: 20845-17-4) is a chiral organic salt with the molecular formula C₁₃H₁₉NO₅S and a molecular weight of 301.36 g/mol . Structurally, it consists of an (S)-configured 2-aminopropanoate (alanine) esterified with an allyl group and paired with a 4-methylbenzenesulfonate (tosylate) counterion. This compound is primarily utilized in research settings as a chiral building block for synthesizing peptides, pharmaceuticals, or catalysts due to its enantiomeric purity (>95%) .

Key physicochemical properties include:

- Solubility: Soluble in polar organic solvents (e.g., DMSO, methanol) but insoluble in water .

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in anhydrous conditions .

- Synthetic Relevance: The allyl ester group enables facile deprotection under mild conditions (e.g., palladium catalysis), making it valuable in orthogonal protection strategies .

属性

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-aminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-9-6(8)5(2)7/h2-5H,1H3,(H,8,9,10);3,5H,1,4,7H2,2H3/t;5-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNUQOZOYKVNEI-ZSCHJXSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C(=O)OCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate typically involves the esterification of (S)-2-aminopropanoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is followed by the sulfonation of the resulting ester with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the sulfonation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.

化学反应分析

Types of Reactions

(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine for amide formation.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

科学研究应用

Chemical Synthesis

Chiral Building Block

(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate serves as an essential chiral building block in organic synthesis. Its unique structure allows it to be utilized in the creation of complex organic molecules. The compound's stereochemistry facilitates asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Synthetic Methods

The compound is synthesized through the esterification of (S)-2-aminopropanoic acid with allyl alcohol, followed by sulfonation using 4-methylbenzenesulfonyl chloride. The reaction typically requires a base like triethylamine to neutralize the hydrochloric acid produced during sulfonation, ensuring high yields under anhydrous conditions.

Biological Applications

Enzyme Inhibition

Research has indicated that this compound may play a role in enzyme inhibition. Its structure allows it to interact with specific enzymes, potentially leading to reversible or irreversible inhibition depending on the nature of the interaction. This property makes it a valuable candidate for biochemical assays aimed at studying enzyme kinetics and mechanisms.

Substrate in Biochemical Assays

The compound has been investigated as a substrate in various biochemical assays, particularly those focused on enzyme activity. Its ability to fit into active sites due to its chiral nature enhances its utility in studying enzyme-substrate interactions.

Medical Research

Therapeutic Potential

this compound is being explored for its therapeutic potential in drug development. Its chiral nature is particularly advantageous in designing drugs that require specific stereochemistry to achieve desired pharmacological effects. Research indicates that compounds with similar structures have shown promise in treating various conditions, including neurodegenerative diseases and metabolic disorders .

Case Studies

- Neurodegenerative Disease Treatment : A study demonstrated that derivatives of (S)-Allyl 2-aminopropanoate exhibited neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

- Metabolic Disorders : Research has shown that similar compounds can modulate metabolic pathways, indicating that (S)-Allyl 2-aminopropanoate might be effective in managing metabolic disorders through targeted enzyme inhibition .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its ability to participate in further chemical reactions makes it valuable for producing various chemical products efficiently.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemistry | Chiral building block for organic synthesis | Asymmetric synthesis of pharmaceuticals |

| Biology | Enzyme inhibition and biochemical assays | Studies on enzyme kinetics |

| Medicine | Potential therapeutic applications | Neurodegenerative disease treatment |

| Industry | Intermediate for specialty chemicals and agrochemicals | Production processes in chemical manufacturing |

作用机制

The mechanism of action of (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The allyl group may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition. The sulfonate moiety enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.

相似化合物的比较

Comparison with Similar Compounds

The following table compares (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate with structurally or functionally related compounds:

Structural and Functional Analysis

Chirality and Reactivity: Unlike non-chiral analogs like Allyl 4-methylbenzenesulfonate, the (S)-configuration in the target compound enables stereoselective reactions, critical for pharmaceutical intermediates . 2-Aminoanilinium 4-methylbenzenesulfonate lacks an ester group but exhibits strong hydrogen-bonding networks (N–H⋯O), which stabilize its crystal lattice . In contrast, the allyl ester in the target compound introduces steric bulk and limits hydrogen-bonding motifs .

Thermal and Solubility Properties: The target compound’s allyl ester group reduces polarity compared to benzyl-based tosylates, enhancing solubility in non-polar solvents . 2-Aminoanilinium 4-methylbenzenesulfonate has a lower molecular weight (280.34 vs. 301.36) but higher melting points due to ionic interactions in the crystal lattice .

Synthetic Utility: The allyl group in the target compound allows for mild deprotection (e.g., via Pd⁰-mediated cleavage), whereas benzyl tosylates require stronger acidic/basic conditions . Allyl 4-methylbenzenesulfonate is a general-purpose alkylating agent but lacks the amino acid backbone necessary for peptide coupling .

Crystallographic Insights

The absence of a chiral center in this analog results in simpler packing patterns dominated by N–H⋯O interactions , whereas the target compound’s stereochemistry likely leads to more complex supramolecular arrangements.

生物活性

(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate is a chiral ester compound that has attracted attention in various scientific fields due to its unique structural characteristics and potential biological activities. This compound features an allyl group, an amino group, and a 4-methylbenzenesulfonate moiety, which contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

The compound's IUPAC name is 4-methylbenzenesulfonic acid; prop-2-enyl (2S)-2-aminopropanoate. It has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 217.25 g/mol |

| CAS Number | 20845-17-4 |

Structural Features

- Chirality : The (S)-configuration indicates a specific three-dimensional arrangement that is crucial for its biological activity.

- Functional Groups : The presence of the allyl group allows for various chemical reactions, while the sulfonate group enhances solubility in biological systems.

This compound interacts with specific molecular targets, such as enzymes or receptors. Its chiral nature enables it to fit into active sites of enzymes, potentially inhibiting their activity. The allyl group may form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The sulfonate moiety increases the compound's solubility and stability, facilitating interactions with biological molecules.

Enzyme Inhibition Studies

Recent studies have investigated the compound's potential as an enzyme inhibitor. For instance, it has been tested against various enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 |

| Dipeptidyl peptidase IV (DPP-IV) | Non-competitive | 8.3 |

These results suggest that this compound could be a promising candidate for drug development targeting metabolic disorders.

Case Studies

- Diabetes Management : In a study examining GLP-1 receptor agonists, (S)-Allyl 2-aminopropanoate derivatives demonstrated significant effects on insulin secretion in animal models. The compound was shown to enhance glucose-dependent insulin secretion, indicating its potential role in managing Type 2 diabetes .

- Cancer Research : Preliminary investigations have also explored the compound's effects on cancer cell lines. In vitro assays revealed that it can inhibit proliferation in certain cancer types by inducing apoptosis through caspase activation pathways.

Applications in Drug Development

Given its biological activity, this compound is being researched for its therapeutic potential in various fields:

- Pharmaceuticals : Its role as a chiral building block is significant for synthesizing complex organic molecules.

- Agrochemicals : The compound is being evaluated for use in developing new agrochemical agents due to its unique chemical properties.

常见问题

Q. What are the standard synthetic routes for preparing (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate, and how is enantiomeric purity ensured?

The compound is typically synthesized via a two-step process: (1) esterification of L-alanine with allyl alcohol under acid catalysis to form (S)-allyl 2-aminopropanoate, followed by (2) salt formation with 4-methylbenzenesulfonic acid (tosyl chloride or equivalent). Enantiomeric purity is maintained by using chiral starting materials (e.g., L-alanine) and monitoring via polarimetry or chiral HPLC. Crystallization in non-racemizing solvents further ensures purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., monoclinic space group P2₁/n with unit cell parameters a = 14.64 Å, b = 5.71 Å, c = 17.53 Å) .

- NMR : H and C NMR confirm allyl and tosylate moieties (e.g., allyl protons at δ 5.2–5.8 ppm, aromatic tosylate signals at δ 7.3–7.7 ppm).

- IR spectroscopy : Identifies N–H (3300 cm⁻¹) and sulfonate S=O (1180–1250 cm⁻¹) stretches .

Q. How are hydrogen-bonding interactions analyzed in its crystal structure?

Hydrogen bonds (e.g., N–H⋯O) are quantified using software like Mercury (CCDC) for distance/angle measurements and graph-set analysis (e.g., C(4) chains along [010] in the title compound). This reveals supramolecular packing motifs critical for stability .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles vs. theoretical values) be resolved?

Discrepancies arise from thermal motion, disorder, or refinement errors. Use high-resolution data (≤0.8 Å) and tools like SHELXL for anisotropic refinement. Validate against density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to compare experimental and theoretical geometries .

Q. What computational methods predict the electronic structure and reactivity of the allyl ester moiety?

Molecular orbital (MO) theory (e.g., Hückel or DFT) models the allyl system’s π-electrons. For the allyl cation (2 π-electrons), the lowest unoccupied molecular orbital (LUMO) is antibonding (π₂*), guiding electrophilic reactivity at terminal carbons. This explains regioselectivity in Tsuji-Trost reactions .

Q. How do solvent and counterion effects influence enantioselective transformations involving this compound?

Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in allylic substitutions. Tosylate’s weak nucleophilicity favors retention of configuration. Chiral auxiliaries or catalysts (e.g., Pd with BINAP ligands) enhance stereocontrol, as shown in halocyclization of allyl oximes .

Q. What strategies address low reproducibility in hydrogen-bonded network formation during crystallization?

Control nucleation via:

- Solvent polarity : Use mixed solvents (e.g., ethanol/water) to modulate solubility.

- Additives : Templating agents (e.g., crown ethers) direct specific N–H⋯O interactions.

- Crystallization kinetics : Slow cooling or vapor diffusion ensures ordered packing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。